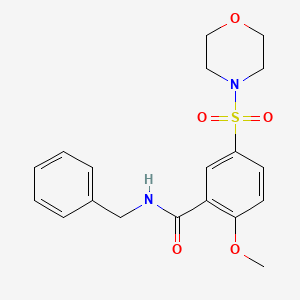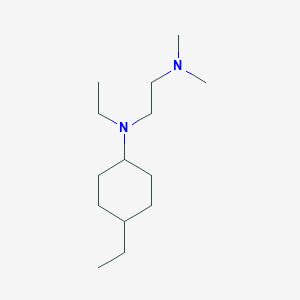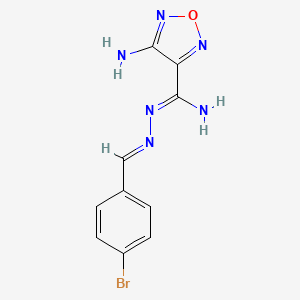
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide (DTBS) is a sulfonamide compound that has been used in various scientific research applications. DTBS is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. The compound has been synthesized using different methods, including the reaction between 4,5-dichloro-2-nitrobenzenesulfonamide and trimethylamine.
作用機序
The mechanism of action of 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in the regulation of pH in the body. Inhibition of these enzymes can lead to changes in pH, which can affect various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes can lead to changes in pH, which can affect the activity of various enzymes and proteins in the body. This compound has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide has various advantages and limitations for lab experiments. One of the advantages is that it is a relatively stable compound that can be stored for long periods without degradation. This compound is also soluble in organic solvents, which makes it easy to handle and use in experiments. However, one of the limitations is that it is not very water-soluble, which can limit its use in some experiments.
将来の方向性
There are various future directions for the use of 4,5-dichloro-N,N,2-trimethylbenzenesulfonamide in scientific research. One of the directions is the development of new compounds based on this compound that have improved solubility and bioavailability. Another direction is the use of this compound in the development of new drugs for the treatment of various diseases such as cancer and inflammation.
Conclusion
In conclusion, this compound is a sulfonamide compound that has been used in various scientific research applications. The compound has been synthesized using different methods, including the reaction between 4,5-dichloro-2-nitrobenzenesulfonamide and trimethylamine. This compound works by inhibiting the activity of carbonic anhydrase enzymes, which can lead to changes in pH and affect various physiological processes. This compound has various advantages and limitations for lab experiments, and there are various future directions for its use in scientific research.
合成法
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide can be synthesized using different methods. One of the most common methods is the reaction between 4,5-dichloro-2-nitrobenzenesulfonamide and trimethylamine. The reaction is carried out in the presence of a catalyst such as sodium methoxide or sodium ethoxide. The product is then purified using recrystallization or column chromatography.
科学的研究の応用
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide has been used in various scientific research applications. One of the most common applications is as a reagent in the synthesis of sulfonamides. This compound has also been used as a precursor in the synthesis of other compounds such as sulfonate esters and sulfonamidoalkyl ethers.
特性
IUPAC Name |
4,5-dichloro-N,N,2-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-6-4-7(10)8(11)5-9(6)15(13,14)12(2)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVKKQVSROKHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)


![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)


![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)
